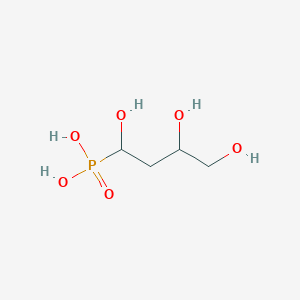

(1,3,4-Trihydroxybutyl)phosphonic acid

Description

(1,3,4-Trihydroxybutyl)phosphonic acid is a phosphonic acid derivative characterized by a butyl chain substituted with hydroxyl groups at positions 1, 3, and 4, and a phosphonic acid (-PO(OH)₂) group. Phosphonic acids generally exhibit strong acidity, high water solubility, and versatile coordination capabilities, making them relevant in pharmaceuticals, agriculture, and materials science .

The hydroxyl groups on the butyl chain likely enhance solubility and hydrogen-bonding interactions, while the phosphonic acid group provides strong chelation and resistance to enzymatic hydrolysis compared to carboxylic acids . Such structural features may position this compound as a candidate for drug design, metal ion sequestration, or plant growth regulation.

Properties

CAS No. |

88282-80-8 |

|---|---|

Molecular Formula |

C4H11O6P |

Molecular Weight |

186.10 g/mol |

IUPAC Name |

1,3,4-trihydroxybutylphosphonic acid |

InChI |

InChI=1S/C4H11O6P/c5-2-3(6)1-4(7)11(8,9)10/h3-7H,1-2H2,(H2,8,9,10) |

InChI Key |

QPBIORZSSRWTTN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)O)C(O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1,3,4-Trihydroxybutyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods often utilize the hydrolysis of phosphorus trichloride with water or steam to produce phosphonic acids .

Chemical Reactions Analysis

(1,3,4-Trihydroxybutyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphinic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

(1,3,4-Trihydroxybutyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex phosphonic acid derivatives.

Biology: Its structural similarity to phosphate groups makes it useful in studying biological processes involving phosphorylation.

Mechanism of Action

The mechanism of action of (1,3,4-Trihydroxybutyl)phosphonic acid involves its interaction with molecular targets that recognize phosphate groups. It can inhibit enzymes by mimicking the natural substrates of these enzymes, thereby blocking their activity. This compound can also alter metabolic pathways by competing with phosphate for binding sites on proteins and other biomolecules .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Parameters of Phosphonic Acids vs. Carboxylic Acids

Key Findings :

- Phosphonic acids are significantly more acidic than carboxylic acids, with pKa values 2–3 units lower in heterocyclic systems .

- Both classes exhibit low lipophilicity (log P < 2), but phosphonic acids form stronger hydrogen bonds and chelate metal ions more effectively due to their tetrahedral geometry .

- The hydroxyl groups in (1,3,4-Trihydroxybutyl)phosphonic acid may further enhance solubility and reduce log P compared to non-hydroxylated analogues .

Table 2: Functional Comparisons with Structurally Similar Compounds

Key Findings :

- HEDP : Unlike this compound, HEDP contains two phosphonic groups, enabling stronger metal chelation and use in industrial scaling inhibition .

- Fosetyl-Al : Metabolizes to phosphonic acid, but regulatory frameworks (e.g., Japan’s MRLs) distinguish between fosetyl-Al and phosphonic acid residues due to toxicity profiles .

- Aminophosphonates: The tetrahedral geometry of phosphonic acids mimics enzyme transition states, enabling potent inhibition—a property less achievable with carboxylic acids .

- Caffeic Acid: As a carboxylic acid, it lacks the metal-binding capacity of phosphonic acids but shares antioxidant functionality due to phenolic hydroxyl groups .

Pharmacokinetic and Toxicological Profiles

Table 3: Pharmacokinetic Comparison of Phosphonic Acid Derivatives

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.